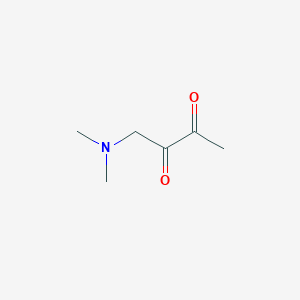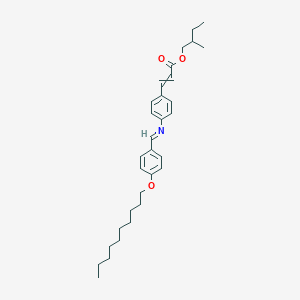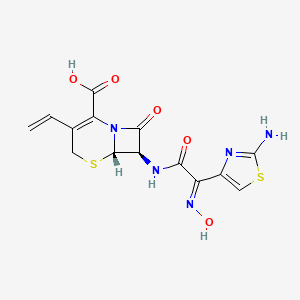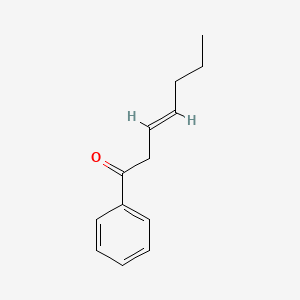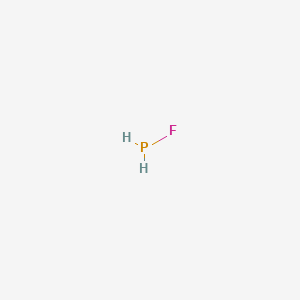
Fluorophosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorophosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3\text{HF} \rightarrow \text{PF}_3 + 3\text{HCl} ]
Another method involves the direct fluorination of phosphane (PH₃) using elemental fluorine (F₂) or other fluorinating agents. This reaction requires careful control of temperature and pressure to avoid the formation of unwanted by-products.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where phosphorus trichloride and hydrogen fluoride are reacted under optimized conditions to maximize yield and purity. The process involves stringent safety measures due to the highly reactive and corrosive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorophosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphorus oxyfluorides.
Reduction: It can be reduced to phosphane (PH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), chlorine (Cl₂), and other halogens.
Reducing Agents: Hydrogen (H₂), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation: Phosphorus oxyfluorides (e.g., POF₃).
Reduction: Phosphane (PH₃).
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Fluorophosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are explored for their potential use in biochemical assays and as probes for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate the potential of this compound-based compounds in drug development, particularly as enzyme inhibitors.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which fluorophosphane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of highly electronegative fluorine atoms, which can influence the electronic properties of the phosphorus atom. This makes this compound a versatile reagent in both organic and inorganic chemistry.
Comparaison Avec Des Composés Similaires
Fluorophosphane can be compared with other similar compounds such as:
Phosphane (PH₃): Unlike phosphane, this compound has fluorine atoms that significantly alter its reactivity and properties.
Chlorophosphane (PCl₃): Chlorophosphane is less reactive than this compound due to the lower electronegativity of chlorine compared to fluorine.
Bromophosphane (PBr₃): Bromophosphane is similar to chlorophosphane but with even lower reactivity due to the larger atomic radius of bromine.
This compound’s uniqueness lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
14500-81-3 |
|---|---|
Formule moléculaire |
FH2P |
Poids moléculaire |
51.988 g/mol |
Nom IUPAC |
fluorophosphane |
InChI |
InChI=1S/FH2P/c1-2/h2H2 |
Clé InChI |
DVERFJXHCKPMNM-UHFFFAOYSA-N |
SMILES canonique |
FP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


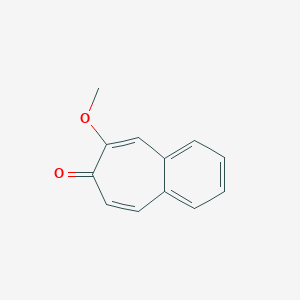
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
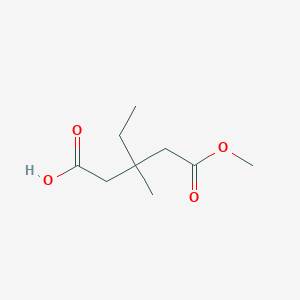
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
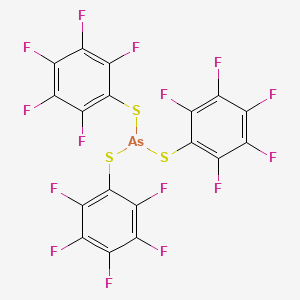
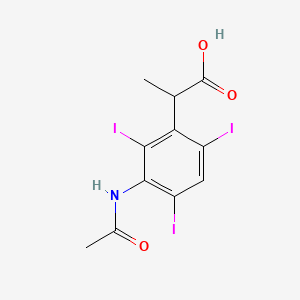
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
